molecular formula C18H20BrN3O B15013913 3-bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide CAS No. 300358-14-9

3-bromo-N'-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide

Cat. No.: B15013913
CAS No.: 300358-14-9
M. Wt: 374.3 g/mol
InChI Key: CZMXSJXKNOLWMA-DEDYPNTBSA-N
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Description

3-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide is an organic compound with the molecular formula C18H20BrN3O. This compound is part of the hydrazide family and is characterized by the presence of a bromine atom, a diethylamino group, and a benzylidene moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide typically involves the condensation reaction between 3-bromo-benzohydrazide and 4-(diethylamino)benzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide
  • 3-chloro-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide
  • 4-chloro-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide

Uniqueness

3-bromo-N’-{(E)-[4-(diethylamino)phenyl]methylidene}benzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The diethylamino group also contributes to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

CAS No.

300358-14-9

Molecular Formula

C18H20BrN3O

Molecular Weight

374.3 g/mol

IUPAC Name

3-bromo-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C18H20BrN3O/c1-3-22(4-2)17-10-8-14(9-11-17)13-20-21-18(23)15-6-5-7-16(19)12-15/h5-13H,3-4H2,1-2H3,(H,21,23)/b20-13+

InChI Key

CZMXSJXKNOLWMA-DEDYPNTBSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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